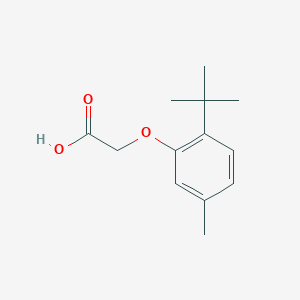
(2-tert-butyl-5-methylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (2-tert-butyl-5-methylphenoxy)acetic acid and similar compounds often involves multiple steps and specific reagents. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, a related compound, was achieved by treating 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation (Lai Yi, 2003).
Molecular Structure Analysis
Studies have revealed the crystal and molecular structure of (2-tert-butyl-5-methylphenoxy)acetic acid and related compounds. For example, the crystal and molecular structure of a clathrate formed by a cyclo compound containing similar functional groups was analyzed, showing specific intramolecular contacts and hydrogen bonding (C. Rizzoli et al., 1982).
Chemical Reactions and Properties
The chemical properties of (2-tert-butyl-5-methylphenoxy)acetic acid include its reactivity in various chemical reactions. For instance, the electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, has been investigated, demonstrating the compound's reactivity and transformation under specific conditions (J. Richards et al., 1975).
Physical Properties Analysis
Physical properties of such compounds include their crystal structure and hydrogen bonding patterns. For example, (2-methylphenoxy)acetic acid, a similar compound, features dimeric hydrogen bonding in its crystal structure (P. Cox & G. Hickey, 2004).
Chemical Properties Analysis
Chemical properties can be exemplified by the oxidation reactions and the formation of various intermediates. The oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide in heteropolyacid systems shows complex transformations and intermediate products, which can be insightful for understanding the chemical behavior of (2-tert-butyl-5-methylphenoxy)acetic acid (M. Shimizu et al., 1990).
科学的研究の応用
Oxidation Studies
- Oxidation Reactions: Research demonstrates the use of phenols similar to (2-tert-butyl-5-methylphenoxy)acetic acid in oxidation reactions. For instance, 2,6-di-tert-butyl-4-methylphenol has been used with hydrogen peroxide in the presence of heteropolyacids for oxidation, producing various intermediates and discussing the oxidation mechanism of phenols (Shimizu et al., 1990).
Antioxidant Activities
- Antioxidant Studies: Phenols, including 2,6-di-tert-butyl-4-methylphenol, have been evaluated for their antioxidant activities. These studies include the examination of H-atom donating activities toward various radicals, providing insights into the antioxidant properties of these compounds (Barclay et al., 1999).
Synthesis Research
- Synthesis of Related Compounds: Research involving the synthesis of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol has been conducted, showcasing methods and yields in producing related chemical structures (Lai Yi, 2003).
Medicinal Chemistry
- Drug Metabolism Studies: While focusing on scientific research applications, studies on drug metabolism involving similar compounds have been carried out. For instance, the metabolism of CP-533,536, a compound containing a tert-butyl group, has been investigated to understand its metabolic pathways and interactions (Prakash et al., 2008).
Molecular Magnetism
- Molecular Magnetism and Coordination Chemistry: Studies involving the synthesis of compounds with tert-butyl groups have been conducted for understanding their magnetic properties and coordination chemistry. This includes research on tetranuclear and pentanuclear compounds of rare-earth metals, offering insights into the magnetic interactions and structures of such complexes (Yadav et al., 2015).
Electrochemical Studies
- Electrochemical Oxidation Research: The electrochemical oxidation of phenols, including those with tert-butyl groups, has been explored. These studies delve into the oxidation mechanisms and the formation of various intermediates, contributing to a better understanding of the electrochemical properties of these compounds (Richards et al., 1975).
Ligand Design in Catalysis
- Catalysis and Ligand Design: Research on the design and application of ligands with tert-butyl groups for catalytic processes, such as asymmetric hydrogenation, has been carried out. These studies provide valuable insights into the effectiveness and mechanism of these ligands in catalysis (Imamoto et al., 2012).
特性
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-5-6-10(13(2,3)4)11(7-9)16-8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZRMZAUHRFSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Tert-butyl)-5-methylphenoxy)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)


![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)
![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)